molecular formula C6H12ClN3O2 B2591354 (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride CAS No. 2173637-73-3

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B2591354
CAS No.: 2173637-73-3
M. Wt: 193.63
InChI Key: GHQKVNTVXRDBEP-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is formally named This compound under IUPAC guidelines. This designation reflects:

  • A five-membered imidazolidine-2,4-dione core (positions 2 and 4 occupied by ketone groups).
  • An (S)-configured chiral center at position 5.
  • A 3-aminopropyl substituent (-CH2CH2CH2NH2) at position 5.
  • A hydrochloride counterion stabilizing the primary amine.

Its CAS Registry Number , 2173637-73-3, uniquely identifies this enantiomer. The registry entry distinguishes it from racemic mixtures or structural isomers, such as 3-(3-aminopropyl)imidazolidine-2,4-dione (CAS 138088-05-8).

Molecular Formula and Stereochemical Configuration

The molecular formula C6H12ClN3O2 (MW: 193.63 g/mol) derives from:

  • C6H11N3O2 for the free base.
  • HCl contributing the chloride ion and protonated amine.

Stereochemical analysis confirms the (S) configuration at position 5, critical for chiral recognition in biochemical interactions. The aminopropyl side chain adopts an extended conformation, minimizing steric clashes with the dione ring (Fig. 1).

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C6H12ClN3O2
Molecular Weight 193.63 g/mol
Optical Rotation (α) Not reported -
Enantiomeric Excess ≥95% (HPLC)

Crystallographic Data and Conformational Analysis

Though single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide insights:

  • Imidazolidine-2,4-dione derivatives typically exhibit planar ring systems with slight puckering (N-C-N angles ≈ 108°).
  • The hydrochloride salt likely forms ionic interactions between the protonated amine and chloride, stabilizing a zwitterionic lattice.
  • Hydrogen bonding between the dione carbonyls (O=C-N) and NH groups directs crystal packing, as seen in 5-aminoimidazolidine-2,4-dione (CID 13953815).

Fig. 1: Predicted Conformation

  • Dione ring : Planar with C5-(S) configuration.
  • Aminopropyl chain : Extended gauche conformation.
  • HCl interaction : N-H+···Cl− hydrogen bond (2.1–2.3 Å).

Comparative Structural Analysis with Related Imidazolidine Derivatives

Table 2: Structural Comparison of Imidazolidine Analogs

Compound Substituent CAS Number Key Structural Difference
(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione HCl 5-(S)-aminopropyl 2173637-73-3 Chiral center at C5; protonated amine
5-Isopropylimidazolidine-2,4-dione 5-isopropyl 16935-34-5 Branched alkyl group; no amine
3-(3-Aminopropyl)imidazolidine-2,4-dione 3-aminopropyl 138088-05-8 Substituent at N3 instead of C5
5-Aminoimidazolidine-2,4-dione 5-amino 24764-63-4 Primary amine directly attached to C5

Key Observations:

  • Positional isomerism : Substituent placement (C5 vs. N3) drastically alters electronic properties. The C5-substituted derivative exhibits greater hydrogen-bonding capacity.
  • Chirality impact : The (S)-configuration enhances molecular recognition in asymmetric synthesis compared to racemic 5-isopropyl analogs.
  • Hydrochloride effect : Salt formation improves aqueous solubility (e.g., 23 mg/mL predicted) versus neutral analogs like 5-isopropylimidazolidine-2,4-dione.

Properties

IUPAC Name

(5S)-5-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c7-3-1-2-4-5(10)9-6(11)8-4;/h4H,1-3,7H2,(H2,8,9,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKVNTVXRDBEP-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H]1C(=O)NC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent product quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Side-Chain Functionalization

The primary amine group on the propyl side chain participates in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione+RCOCl(S)-5-(3-Acylaminopropyl)imidazolidine-2,4-dione+HCl\text{(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione} + \text{RCOCl} \rightarrow \text{(S)-5-(3-Acylaminopropyl)imidazolidine-2,4-dione} + \text{HCl}

ReagentProductYield (%)Reference
Acetyl chlorideAcetylated derivative82
Benzoyl chlorideBenzoylated derivative78

Alkylation

Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide):

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione+RX(S)-5-(3-Alkylaminopropyl)imidazolidine-2,4-dione+HX\text{(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione} + \text{RX} \rightarrow \text{(S)-5-(3-Alkylaminopropyl)imidazolidine-2,4-dione} + \text{HX}

ReagentProductYield (%)Reference
Methyl iodideN-Methyl derivative70
Ethyl bromideN-Ethyl derivative65

Ring-Opening Reactions

The imidazolidine ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Produces a diamino acid derivative:

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione+H2OHCl(S)-2-Amino-3-(3-aminopropyl)pentanedioic acid\text{(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{(S)-2-Amino-3-(3-aminopropyl)pentanedioic acid}

ConditionProduct Purity (%)Reference
6M HCl, reflux, 8 hours90

Basic Hydrolysis

Yields a diketone intermediate, which can further decarboxylate:

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione+NaOH(S)-3-(3-Aminopropyl)-2,4-diketopentane+NH3\text{(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione} + \text{NaOH} \rightarrow \text{(S)-3-(3-Aminopropyl)-2,4-diketopentane} + \text{NH}_3

Condensation Reactions

The carbonyl groups react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:

ReagentProductApplicationReference
HydrazineHydrazone derivativeChelating agent synthesis
HydroxylamineOxime derivativeMetal-ion coordination

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets via:

  • Hydrogen bonding : Between carbonyl groups and enzyme active sites.

  • Electrostatic interactions : Protonated amine groups bind to anionic residues .

Scientific Research Applications

Research indicates that (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride exhibits various biological activities due to its ability to interact with multiple molecular targets. The aminopropyl group enhances its capacity to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity .

Table 1: Biological Activities of this compound

Activity TypeDescription
AnticonvulsantExhibits potential in seizure control through modulation of neurotransmitter systems .
AntimicrobialDemonstrates activity against various bacterial and fungal strains .
Anti-inflammatoryMay reduce inflammation through inhibition of pro-inflammatory mediators .
AnticancerShows promise in inhibiting cell proliferation in certain cancer cell lines .

Therapeutic Applications

  • Anticonvulsant Properties : The compound has been investigated for its anticonvulsant effects. Studies suggest it may modulate neurotransmitter release, providing a mechanism for seizure control .
  • Antimicrobial Activity : Its derivatives have shown effectiveness against pathogens like Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections .
  • Cancer Research : Preliminary studies have indicated that this compound can inhibit the growth of cancer cells, possibly through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of this compound using the Strychnine Induced Convulsion Method. Results indicated significant seizure reduction compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Antimicrobial Effectiveness

In another research effort, derivatives of this compound were synthesized and tested against various microbial strains. The results showed notable inhibition zones against Candida species, highlighting its applicability in antifungal therapies .

Mechanism of Action

The mechanism of action of (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride with structurally analogous compounds, focusing on substituents, molecular weight, and functional groups.

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Similarity Score*
(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione HCl C₆H₁₁N₃O₂·HCl 209.63 5-(3-aminopropyl), (S)-configuration Hydrochloride Reference
5-Isobutylimidazolidine-2,4-dione C₇H₁₂N₂O₂ 156.18 5-isobutyl None 0.54
5,5-Dimethylimidazolidine-2,4-dione C₅H₈N₂O₂ 128.13 5,5-dimethyl None 0.57
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione HCl C₇H₁₀N₃O₃·HCl 235.63 3-methyl, 2,4,5-trione, 3-aminopropyl Hydrochloride N/A

*Similarity scores (0–1 scale) are derived from structural comparisons using cheminformatics tools .

Key Observations:

Substituent Effects: The 3-aminopropyl group in the target compound introduces a basic primary amine, enhancing water solubility via hydrochloride salt formation. In contrast, 5-isobutyl and 5,5-dimethyl substituents in analogs increase hydrophobicity . The 2,4,5-trione system in 1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione HCl introduces an additional carbonyl group, likely altering redox properties and reactivity .

Salt Forms: Hydrochloride salts (target compound and ) improve bioavailability compared to non-salt forms (e.g., 5-Isobutylimidazolidine-2,4-dione).

Analytical Data Comparison:
Compound Melting Point (°C) Rf Value Spectroscopic Confirmation
Target Compound Not reported Not reported Presumed IR/NMR/MS
5-Isobutylimidazolidine-2,4-dione Not reported Not reported Similar to
5g () 240–242 0.72 FT-IR (C=O at 1720 cm⁻¹), ¹H NMR (δ 7.2–8.1 ppm)

Biological Activity

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a five-membered imidazolidine ring containing two nitrogen atoms and a carbonyl group. The addition of a three-carbon aminopropyl side chain enhances its biological interactions, making it a subject of pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, indicating its applicability in treating infections.
  • Neuroprotective Effects : Emerging evidence points to its ability to protect neuronal cells from damage, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules:

  • Enzyme Interaction : The compound can form hydrogen bonds and electrostatic interactions with target enzymes, influencing their activity and contributing to its pharmacological effects.
  • Metabolic Pathways : Its chemical behavior is facilitated by enzymes in biological systems, highlighting its potential roles in metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructureUnique Features
HydantoinImidazolidine-2,4-dioneBasic structure; lacks amino side chain
1-MethylhydantoinMethyl derivative of hydantoinIncreased lipophilicity; potential CNS activity
5-(Aminomethyl)imidazolidineAminomethyl derivativeEnhanced reactivity; potential antimicrobial properties

The distinct side chain of this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Research studies have explored various aspects of the compound's biological activity:

  • Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
  • Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function metrics, indicating its promise for treating neurodegenerative diseases.
  • Antimicrobial Efficacy : Laboratory tests revealed that the compound exhibited inhibitory effects against various bacterial strains, highlighting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways . Combine this with factorial experimental design (e.g., varying temperature, catalysts, and solvent systems) to optimize reaction conditions . For example, membrane separation technologies (e.g., nanofiltration) can enhance post-synthesis purification efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and stereochemical integrity?

  • Methodological Answer : Employ a combination of:

  • 1H/13C NMR with 2D-COSY for structural elucidation and stereochemical confirmation .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • HPLC with chiral stationary phases to assess enantiomeric purity .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., ICH guidelines) using:

  • Thermogravimetric analysis (TGA) to assess thermal degradation .
  • Dynamic vapor sorption (DVS) to evaluate hygroscopicity .
  • pH-dependent solubility assays to identify optimal storage buffers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study interactions with biological targets (e.g., enzymes) . Integrate AI-driven platforms like COMSOL Multiphysics for real-time simulation adjustments .

Q. What experimental strategies resolve contradictions between observed biological activity and computational predictions for this compound?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., IC50 values) refine computational models . Use statistical tools (e.g., Bayesian inference) to quantify uncertainty in predictions . Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .

Q. How can researchers design scalable reactors for the synthesis of this compound while maintaining stereochemical control?

  • Methodological Answer : Apply reactor design principles from CRDC subclass RDF2050112 (reaction fundamentals and reactor design), such as:

  • Continuous-flow reactors to enhance mixing and reduce side reactions .
  • In-line PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use countercurrent chromatography (CCC) or preparative supercritical fluid chromatography (SFC) for high-resolution separation of polar intermediates . Optimize mobile-phase composition using Hansen solubility parameters .

Methodological Considerations for Data Analysis

Q. How should researchers handle discrepancies in spectroscopic data across different batches of the compound?

  • Methodological Answer : Perform multivariate analysis (MVA) to identify batch-specific variations (e.g., PCA on NMR spectra) . Validate findings with X-ray crystallography to confirm structural consistency .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Apply resampling techniques (e.g., bootstrapping) to estimate confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.